molecular formula C7H13N3S B13100769 N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13100769
M. Wt: 171.27 g/mol
InChI Key: KFEKCVCKKQBJIO-UHFFFAOYSA-N
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Description

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with isobutyl halides. A common method includes the use of potassium hydroxide (KOH) as a base and a mixture of ethanol and water as the solvent. The reaction is carried out at room temperature under atmospheric conditions, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent composition can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form thiols or amines.

    Substitution: Reaction with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    N-Alkylation: Alkyl halides, KOH, ethanol/water mixture, room temperature.

    Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

    N-Alkylation: Secondary and tertiary amines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Functionalized thiadiazole derivatives.

Scientific Research Applications

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3,4-thiadiazole-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.

    N-Phenyl-5-methyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of an isobutyl group, leading to variations in reactivity and applications.

    5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Contains a methylsulfanyl group, which imparts different chemical characteristics.

Uniqueness

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10)

InChI Key

KFEKCVCKKQBJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NCC(C)C

Origin of Product

United States

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